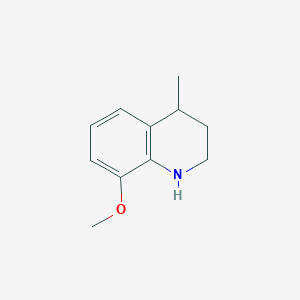

8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs, which include this compound, has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C11H15NO/c1-8-6-7-12-11-9 (8)4-3-5-10 (11)13-2/h3-5,8,12H,6-7H2,1-2H3 . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Dopamine Antagonists and Neuroleptic Activity

The synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, including derivatives similar to 8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline, has been explored for their potential as dopamine antagonists. These compounds, derived through nucleophilic displacement and electrophilic substitution processes, were evaluated for dopamine receptor antagonism and their potential as antipsychotic agents. However, in vivo evaluations did not substantiate their efficacy as antipsychotic agents when compared with standard neuroleptic drugs (Ellefson, Prodan, Brougham, & Miller, 1980).

Antiparasitic Activities

8-Aminoquinolines, structurally related to this compound, have been identified as significant antiparasitic agents. They have shown efficacy in animal models of malaria and pneumocystis pneumonia. The study of enantiomers of such compounds revealed differential effects on efficacy and toxicity, suggesting the importance of stereochemistry in therapeutic application (Nanayakkara et al., 2008).

PARP Inhibitors for DNA Repair

Quinazolinone inhibitors, including 8-methoxy derivatives, have been synthesized and evaluated for their activity against the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors are designed to enhance the therapeutic efficacy of treatments for drug- and radiation-induced DNA damage, offering a specific route to enhance cancer treatment effectiveness (Griffin et al., 1998).

Organorhodium Complexes

The synthesis of organorhodium(III) complexes utilizing 8-methylquinoline highlights the compound's versatility in forming complexes with metals. These complexes have been characterized by spectroscopic methods, indicating the compound's utility in the development of novel materials and catalysts (Nonoyama, 1974).

Corrosion Inhibitors

Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid. These studies demonstrate the potential of derivatives of this compound in protecting metals against corrosion, opening up applications in material science and engineering (Rbaa et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that tetrahydroquinolines, a class of compounds to which this molecule belongs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Related compounds in the tetrahydroquinoline class have been reported to interact with their targets, leading to changes in cellular processes .

Result of Action

Related tetrahydroquinoline compounds have been reported to exert diverse biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline . These factors can include pH, temperature, presence of other molecules, and more.

Propriétés

IUPAC Name |

8-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-5,8,12H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNLJCWLGKBGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2758086.png)

![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)

![4-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2758097.png)

![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)

![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)